molecular formula C9H16F2N2O B1476626 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one CAS No. 1869654-09-0

2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476626
CAS No.: 1869654-09-0
M. Wt: 206.23 g/mol
InChI Key: YXVSNUSYFWBZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one is a chemical compound that features a piperidine ring substituted with a difluoromethyl group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .

Preparation Methods

The synthesis of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one typically involves the reaction of piperidine derivatives with difluoromethylating agents under controlled conditions. Industrial production methods may include the use of catalysts to enhance yield and selectivity .

Chemical Reactions Analysis

2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects .

Properties

IUPAC Name

2-amino-1-[4-(difluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O/c1-6(12)9(14)13-4-2-7(3-5-13)8(10)11/h6-8H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVSNUSYFWBZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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